molecular formula C10H11ClO2 B14855273 3-Chloro-2-(cyclopropylmethoxy)phenol

3-Chloro-2-(cyclopropylmethoxy)phenol

Cat. No.: B14855273
M. Wt: 198.64 g/mol
InChI Key: ZWGKJXXBJGYPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(cyclopropylmethoxy)phenol is a halogenated phenolic compound characterized by a chlorine substituent at the 3-position and a cyclopropylmethoxy group at the 2-position of the phenol ring. These substituents likely enhance stability and modulate solubility, making it a candidate for applications in medicinal chemistry or material science.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-chloro-2-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C10H11ClO2/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

ZWGKJXXBJGYPDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC=C2Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-2-(cyclopropylmethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-chlorophenol with cyclopropylmethanol in the presence of a base, such as sodium hydroxide, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-2-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-(cyclopropylmethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The phenolic structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

4-[2-(Cyclopropylmethoxy)ethyl]phenol

This compound shares the cyclopropylmethoxy moiety but differs in substitution pattern (ethyl linkage at the 4-position). Its synthesis involves alkylation of 4-(2-hydroxyethyl)phenol with (bromomethyl)cyclopropane under strong basic conditions, yielding 95% purity .

(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol

A Schiff base with a chlorine atom at the 3-position and an imino-methyl group at the 2-position. The crystal structure (monoclinic, space group P2₁/c) reveals a planar geometry with a C=N bond length of 1.286 Å and weak intermolecular hydrogen bonding, contributing to its stability . Unlike 3-Chloro-2-(cyclopropylmethoxy)phenol, this compound’s bioactivity is attributed to its Schiff base functionality, which is known for metal coordination and antimicrobial properties .

2-[[(3-Chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol

This analog replaces the cyclopropylmethoxy group with a methoxy substituent and introduces a methyl group on the adjacent aromatic ring. The structural differences likely alter electronic distribution, reducing lipophilicity compared to this compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* C₁₀H₁₁ClO₂ 198.65 Cl (3-position), cyclopropylmethoxy (2-position) Predicted high lipophilicity (logP ~3.2)
4-[2-(Cyclopropylmethoxy)ethyl]phenol C₁₂H₁₆O₂ 192.25 Cyclopropylmethoxy-ethyl (4-position) 95% purity via flash chromatography
(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol C₁₃H₉Cl₂NO 270.12 Cl (3-position), imino-methyl (2-position) Crystalline, hydrogen-bonded network
3-Chloro-2-hydroxymethyl-phenol C₇H₇ClO₂ 158.58 Cl (3-position), hydroxymethyl (2-position) Higher aqueous solubility

*Estimated data based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.